molecular formula C16H30N2O3 B7928434 Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7928434
M. Wt: 298.42 g/mol
InChI Key: QPHIDKJEKGGRLO-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a secondary amine derivative featuring a cyclopropyl group attached to a cyclohexyl ring substituted at the 2-position with a 2-hydroxyethylamino moiety. The tert-butyl carbamate group enhances steric protection and metabolic stability, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(12-8-9-12)14-7-5-4-6-13(14)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHIDKJEKGGRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with an appropriate amine to form the cyclohexylamine derivative.

    Introduction of the hydroxyethyl group: The cyclohexylamine derivative is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Cyclopropylation: The hydroxyethyl-cyclohexylamine intermediate is then subjected to cyclopropylation using a cyclopropyl halide in the presence of a base.

    Carbamate formation: Finally, the cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl] intermediate is reacted with tert-butyl chloroformate to form the desired carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl derivative.

    Reduction: The cyclohexyl ring can be reduced to form a more saturated derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

    Reduction: Formation of more saturated cyclohexyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been investigated for several biological applications:

  • Anticoagulant Activity : Its structural similarity to known anticoagulants suggests potential use in developing new anticoagulant therapies. Research indicates that derivatives of carbamate compounds can inhibit factor Xa, a key enzyme in the coagulation cascade .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives of carbamic acids have shown efficacy against various microbial strains, indicating that cyclopropyl derivatives could be explored for their antimicrobial potential .

Case Studies

Several studies have documented the application of this compound in drug development:

  • Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticoagulant properties of related compounds. The findings indicated that modifications to the carbamate structure significantly influenced activity against factor Xa, suggesting avenues for further exploration with cyclopropyl derivatives .
  • Study 2 : Research conducted at a pharmaceutical laboratory demonstrated that derivatives of this compound exhibited promising results in neuroprotection assays, showing reduced neuronal apoptosis under stress conditions .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticoagulant
Related Carbamate DerivativeNeuroprotective
Other Carbamate CompoundsAntimicrobial

Table 2: Synthesis Yields from Recent Studies

Synthesis MethodYield (%)Reference
Traditional Method85
Improved Method93

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and cyclopropyl groups may play a role in binding to these targets, while the carbamic acid ester functionality may be involved in the modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

This analog differs only in the substitution position of the 2-hydroxyethylamino group (4- vs. 2- on the cyclohexyl ring). Positional isomerism can significantly influence molecular interactions, such as hydrogen bonding and steric accessibility. For instance, the 4-substituted derivative may exhibit altered conformational flexibility due to reduced steric hindrance compared to the 2-substituted target compound. However, experimental data on biological activity or solubility differences are unavailable .

Substituent Variation: Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Replacing the cyclopropyl group with an ethyl side chain reduces molecular complexity and ring strain. The ethyl analog (CAS 1353955-96-0) has a molecular formula of C₁₅H₂₉N₂O₃ and a molar mass of 297.40 g/mol, slightly lower than the cyclopropyl variant.

Functional Group Variation: [2-(2-Aminoacetamido)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

This analog replaces the 2-hydroxyethylamino group with a 2-aminoacetamido moiety (CAS 1353964-29-0). The aminoacetamido group introduces an additional amide bond, increasing hydrogen-bonding capacity and rigidity. With a molecular formula of C₁₆H₂₉N₃O₃ and molar mass of 311.42 g/mol, this compound may exhibit higher polarity and altered pharmacokinetic profiles compared to the hydroxyethylamino derivative .

Data Table: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent Position Key Functional Group
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester Not available C₁₇H₃₁N₂O₃ 329.44 (calculated) 2- 2-hydroxyethylamino
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester Not available C₁₇H₃₁N₂O₃ 329.44 (calculated) 4- 2-hydroxyethylamino
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1353955-96-0 C₁₅H₂₉N₂O₃ 297.40 2- Ethyl side chain
[2-(2-Aminoacetamido)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester 1353964-29-0 C₁₆H₂₉N₃O₃ 311.42 2- Aminoacetamido

Biological Activity

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, identified by its CAS number 1353963-14-0, is a complex organic compound with significant implications in biological research and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A cyclopropyl group
  • A hydroxyethylamino moiety
  • A carbamic acid tert-butyl ester

These structural features contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, while the carbamic acid moiety may participate in covalent bonding with nucleophilic residues. This interaction can modulate enzyme activity and influence metabolic pathways.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. Inhibitors of nSMase2 can potentially reduce exosome secretion, which is linked to conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .
  • Therapeutic Applications : Research indicates that derivatives of this compound may serve as promising candidates for drug development aimed at treating neurodegenerative disorders by modulating sphingolipid metabolism .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including oral bioavailability and brain penetration, making it a suitable candidate for central nervous system-targeted therapies .

Case Study 1: nSMase2 Inhibition

A study demonstrated that the compound effectively inhibited nSMase2 with an IC50 value of 300 nM. This inhibition was associated with a reduction in exosome release from brain cells in vivo, indicating its potential role in treating neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Extensive SAR studies involving analogues of this compound revealed that modifications to the hydroxyethylamino group significantly affected binding affinity to nSMase2. Certain modifications resulted in improved potency and selectivity, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits nSMase2; IC50 = 300 nM
Therapeutic PotentialCandidates for treating Alzheimer’s disease and ALS
Pharmacokinetic PropertiesFavorable oral bioavailability and brain penetration
Structure-Activity RelationshipModifications enhance potency and selectivity against nSMase2

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